molecular formula C6H2ClF3O2S B1344101 2,3,6-Trifluorobenzenesulfonyl chloride CAS No. 1017779-75-7

2,3,6-Trifluorobenzenesulfonyl chloride

Cat. No.: B1344101
CAS No.: 1017779-75-7
M. Wt: 230.59 g/mol
InChI Key: IFFKHMGJJCDTJL-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2ClF3O2S and its molecular weight is 230.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Electrocatalytic Fluorination

2,3,6-Trifluorobenzenesulfonyl chloride is utilized in electrochemical fluorination processes. For instance, a study demonstrated the electrochemical fluorination of organosulfur compounds using a recyclable polymer-supported iodobenzene, achieving moderate to good yields of fluorinated compounds. This method highlighted the reusability of the catalyst and its stable mediatory activity across multiple cycles, showcasing an environmentally friendly and efficient approach to fluorination (Sawamura et al., 2010).

Regioselective Trifluoromethylthiolation

In organic synthesis, the regioselective trifluoromethylthiolation of heteroaromatic compounds has been developed, with this compound acting as a key reagent. This process allows for the selective introduction of CF3S groups into molecules, enhancing their chemical properties for further applications in drug development and material science (Muta et al., 2019).

Synthesis of Isomeric Fluoronitrobenzene-sulfonyl Chlorides

The synthesis of novel fluoronitrobenzenesulfonyl chlorides demonstrates the versatility of this compound in creating compounds with potential applications in pharmaceuticals and agrochemicals. These compounds were synthesized from difluoronitrobenzenes, showcasing a method to access previously unknown isomeric forms, which could serve as intermediates in the development of new compounds (Zhersh et al., 2010).

Applications in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared using this compound, serve as key intermediates in solid-phase synthesis. This approach enables the generation of diverse privileged scaffolds and unusual rearrangements, illustrating the compound's role in facilitating complex chemical transformations (Fülöpová & Soural, 2015).

Key Building Block Synthesis

In the synthesis of penoxsulam, an important herbicide, this compound is used to create key building blocks. This showcases its role in the synthesis of agriculturally relevant compounds, demonstrating the chemical's contribution to the development of new products for crop protection (Huang et al., 2019).

Safety and Hazards

This compound is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It is classified as a combustible solid .

Properties

IUPAC Name

2,3,6-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKHMGJJCDTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624410
Record name 2,3,6-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-75-7
Record name 2,3,6-Trifluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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